Etilevodopa

説明

This compound is a small molecule drug with a maximum clinical trial phase of II.

is the ethyl ester of levodopa; an antiparkinson drug

Structure

3D Structure

特性

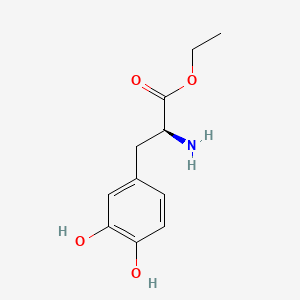

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULMGOSOSZBEQL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905092 | |

| Record name | Etilevodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37178-37-3 | |

| Record name | Etilevodopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37178-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilevodopa [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037178373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilevodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06535 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etilevodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37178-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895X917GYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etilevodopa's Mechanism of Action in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilevodopa, the ethyl ester prodrug of levodopa, was developed as an alternative therapeutic strategy for Parkinson's disease to address some of the pharmacokinetic challenges associated with standard levodopa therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, from its absorption and enzymatic conversion to its ultimate role in dopamine replenishment within the central nervous system. The guide summarizes key quantitative data from clinical studies, details relevant experimental protocols, and provides visualizations of the core biological and experimental pathways.

Introduction: The Rationale for a Levodopa Prodrug

Levodopa remains the gold standard for symptomatic treatment of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Levodopa, a dopamine precursor, can cross the blood-brain barrier and is converted to dopamine in the brain, thereby alleviating motor symptoms.[1][2] However, levodopa's therapeutic efficacy is often hampered by its poor solubility, erratic absorption, and short plasma half-life, leading to motor fluctuations and "wearing-off" phenomena in patients.[3]

This compound was designed to overcome these limitations. As a more soluble ester prodrug, it was hypothesized to offer more consistent and rapid absorption from the gastrointestinal tract, leading to a faster onset of clinical effect.[4]

Mechanism of Action

The mechanism of action of this compound can be understood as a sequential process involving its absorption, enzymatic conversion to levodopa, and subsequent metabolism to dopamine.

Absorption and Enzymatic Hydrolysis

Following oral administration, this compound, due to its higher solubility, dissolves more readily in the gastric environment compared to standard levodopa.[4] It then passes into the duodenum, where it is rapidly hydrolyzed by intestinal esterases to levodopa and ethanol. This conversion is a critical step in its mechanism of action. The primary enzyme responsible for this hydrolysis in the human small intestine is likely Carboxylesterase-2 (CES2) , which is highly expressed in the duodenum and jejunum and is known to metabolize a variety of ester-containing prodrugs.

Conversion to Dopamine

Once converted to levodopa in the intestine, its subsequent fate mirrors that of standard levodopa administration. Levodopa is absorbed into the bloodstream and transported to the brain. To prevent premature conversion to dopamine in the periphery, this compound, like levodopa, is co-administered with a dopa decarboxylase inhibitor (DDCI) such as carbidopa.

Upon crossing the blood-brain barrier, levodopa is taken up by the remaining dopaminergic neurons (and other cells, including serotonergic neurons) and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). This newly synthesized dopamine is then stored in synaptic vesicles and released into the synaptic cleft to stimulate dopamine receptors, thereby compensating for the endogenous dopamine deficiency and improving motor function.

Quantitative Data from Clinical Studies

A key clinical trial by Djaldetti et al. (2003) provides crucial pharmacokinetic data comparing this compound/carbidopa with standard levodopa/carbidopa in patients with Parkinson's disease experiencing motor fluctuations.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of levodopa in plasma following the administration of this compound/carbidopa versus standard levodopa/carbidopa.

| Parameter | This compound/Carbidopa (Swallowed Tablets) | Levodopa/Carbidopa (Standard Tablets) | p-value |

| tmax (min) | ~30 | 54 | < 0.05 |

| Cmax (µg/mL) | 2.3 - 2.7 | 2.3 - 2.7 | > 0.05 |

| AUC (0-45 min) | Significantly Greater | - | < 0.05 |

| AUC (0-1 hr) | Significantly Greater | - | < 0.05 |

| AUC (0-2 hr) | Significantly Greater | - | < 0.05 |

| Data sourced from Djaldetti et al. (2003) |

Clinical Efficacy

Despite the pharmacokinetic advantages, a large, randomized, double-blind clinical trial by Blindauer et al. (2006) did not demonstrate superior clinical efficacy of this compound/carbidopa compared to standard levodopa/carbidopa in reducing "time to on" (TTON) and "off" time.

| Outcome Measure | This compound/Carbidopa | Levodopa/Carbidopa | p-value |

| Change in daily TTON (hours) | -0.58 | -0.79 | 0.24 |

| Change in daily "off" time (hours) | -0.85 | -0.87 | Not significant |

| Reduction in response failures (%) | -6.82 | -4.69 | 0.20 |

| Data sourced from Blindauer et al. (2006) |

Experimental Protocols

Pharmacokinetic Study (Djaldetti et al., 2003)

-

Study Design: An open-label, randomized, four-way crossover study.

-

Participants: 29 patients with Parkinson's disease and motor fluctuations.

-

Interventions: Single doses of four treatments:

-

Swallowed this compound/carbidopa tablets.

-

This compound/carbidopa tablets dissolved in water.

-

This compound oral solution with carbidopa tablets.

-

Standard levodopa/carbidopa tablets.

-

-

Blood Sampling: Blood samples were collected before drug administration and at intervals up to 240 minutes thereafter.

-

Analytical Method: Plasma concentrations of levodopa, this compound, and carbidopa were measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

Clinical Efficacy Trial (Blindauer et al., 2006)

-

Study Design: A double-blind, randomized, comparative clinical trial.

-

Participants: 327 patients with Parkinson's disease with a total daily "time to on" (TTON) of at least 90 minutes.

-

Intervention: Treatment with either this compound-carbidopa or levodopa-carbidopa for 18 weeks.

-

Primary Outcome Measure: Change from baseline in total daily TTON, as measured using home diaries.

-

Patient Diary Protocol: Patients were instructed to complete a home diary at 30-minute intervals throughout the day, recording their motor state as "asleep," "off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome dyskinesia."

HPLC with Electrochemical Detection (HPLC-ECD) for Plasma Levodopa Analysis

While a specific protocol for this compound is not detailed, the following represents a typical validated method for levodopa analysis in plasma, based on common laboratory practices.

-

Sample Preparation:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

To 100 µL of plasma, add an internal standard (e.g., 3,4-dihydroxybenzylamine).

-

Precipitate proteins by adding 200 µL of ice-cold 0.4 M perchloric acid.

-

Vortex and centrifuge at high speed.

-

Filter the supernatant before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Electrochemical Detection:

-

Detector: Electrochemical detector with a glassy carbon working electrode.

-

Potential: Set at an oxidizing potential (e.g., +0.7 V) to detect levodopa.

-

Conclusion

This compound's mechanism of action is centered on its properties as a highly soluble prodrug of levodopa. It is designed to facilitate more rapid and consistent absorption by circumventing the dissolution issues associated with standard levodopa. Following oral administration, it is efficiently hydrolyzed by intestinal esterases to levodopa, which is then converted to dopamine in the brain.

While pharmacokinetic studies have confirmed a faster achievement of peak levodopa plasma concentrations with this compound, this did not translate into a statistically significant improvement in clinical outcomes in a large randomized controlled trial. This suggests that factors other than the initial rate of levodopa absorption may play a more dominant role in the long-term management of motor fluctuations in Parkinson's disease. Despite not being commercially successful, the study of this compound has provided valuable insights into the complexities of levodopa pharmacokinetics and the challenges of improving upon this cornerstone of Parkinson's disease therapy.

References

- 1. human intestinal carboxylesterase: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Etilevodopa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilevodopa, the ethyl ester of Levodopa (L-DOPA), is a prodrug designed to enhance the pharmacokinetic profile of L-DOPA for the treatment of Parkinson's disease. Its increased solubility and faster absorption in the gastrointestinal tract offer potential advantages over traditional L-DOPA formulations.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, presenting detailed experimental protocols, quantitative data, and analytical methodologies. The synthesis primarily involves the esterification of L-DOPA to form this compound hydrochloride, which is subsequently converted to a highly pure, crystalline, and non-hygroscopic free base. This document is intended to serve as a core resource for researchers and professionals involved in the development and manufacturing of dopaminergic therapies.

Introduction: The Rationale for this compound

Levodopa remains the gold standard for treating the motor symptoms of Parkinson's disease. However, its therapeutic efficacy can be hampered by poor solubility, erratic absorption, and a short plasma half-life, leading to motor fluctuations in patients. This compound was developed as a prodrug to circumvent these limitations. As an ester, this compound exhibits greater solubility in the stomach, allowing for more rapid passage to the small intestine.[1] In the duodenum, it is quickly hydrolyzed by nonspecific esterases to release the parent L-DOPA and ethanol, which is then absorbed into the bloodstream.[3][4] This mechanism is designed to achieve a shorter time to maximum plasma concentration of Levodopa.

Metabolic Pathway of this compound

The following diagram illustrates the conversion of this compound to L-DOPA and its subsequent metabolism.

References

- 1. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

Etilevodopa: A Technical Guide to a Levodopa Prodrug's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and scientific rationale behind etilevodopa, an ethyl ester prodrug of levodopa. This compound was designed to overcome some of the pharmacokinetic limitations of levodopa, the gold-standard treatment for Parkinson's disease. This document details the chemical properties, synthesis, mechanism of action, and the preclinical and clinical investigations of this compound. It is intended to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental pathways to facilitate a deeper understanding for researchers and professionals in the field of neuropharmacology and drug development.

Introduction: The Rationale for a Levodopa Prodrug

Levodopa remains the most effective symptomatic treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Levodopa, a dopamine precursor, can cross the blood-brain barrier and is converted to dopamine in the brain, thereby replenishing the depleted neurotransmitter levels.[1] However, long-term levodopa therapy is often complicated by motor fluctuations and dyskinesias, which are linked to its variable gastrointestinal absorption and short plasma half-life.[2][3]

The development of this compound (L-DOPA ethyl ester) was driven by the need to improve upon the pharmacokinetic profile of levodopa.[4] The primary goals were to enhance its solubility and accelerate its absorption from the gastrointestinal tract, potentially leading to a faster onset of therapeutic effect and more consistent plasma levels.[5] this compound was designed as a prodrug that would remain intact in the stomach's acidic environment and then be rapidly hydrolyzed by esterases in the small intestine to release levodopa for absorption.

Chemical Properties and Synthesis

This compound, with the developmental code name TV-1203, is the ethyl ester of levodopa. Its chemical structure consists of the levodopa molecule with an ethyl group attached to the carboxylic acid moiety. This esterification increases the lipophilicity of the molecule compared to levodopa.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

| Molecular Formula | C₁₁H₁₅NO₄ | |

| Molar Mass | 225.24 g/mol | |

| CAS Number | 37178-37-3 |

Synthesis of this compound

The synthesis of this compound hydrochloride is achieved through the esterification of levodopa with ethanol in the presence of an acid catalyst, such as hydrogen chloride gas. A patented process outlines the following key steps:

-

Esterification: Levodopa is reacted with ethanol in the presence of 1.75-2 equivalents of hydrogen chloride gas. One equivalent of HCl reacts with the amino group of levodopa, while the excess acts as a catalyst for the esterification reaction.

-

Solvent Removal: Volatiles, including excess ethanol and HCl, are removed from the crude L-DOPA ethyl ester hydrochloride product.

-

pH Adjustment and Extraction: The crude product is diluted with water, and the pH is adjusted to 2-3. At this pH, this compound is stable. The product is then extracted into an organic solvent.

-

Crystallization: The this compound free base is precipitated from the organic solvent and then recrystallized to yield a pharmaceutically acceptable, crystalline, and non-hygroscopic product.

Mechanism of Action and Signaling Pathway

This compound itself is pharmacologically inactive. Its therapeutic effect is entirely dependent on its in vivo conversion to levodopa. After oral administration, this compound passes through the stomach and is rapidly hydrolyzed by non-specific esterases in the gastrointestinal tract, primarily the small intestine, to yield levodopa and ethanol. The liberated levodopa is then absorbed and undergoes the same metabolic fate as standard levodopa.

Once absorbed, levodopa is transported across the blood-brain barrier via the large neutral amino acid transporter system. Within the brain, it is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. To minimize peripheral conversion of levodopa to dopamine, which can cause side effects, this compound is co-administered with a peripheral AADC inhibitor, such as carbidopa.

Preclinical Development

Preclinical studies are crucial for establishing the proof-of-concept, safety, and pharmacokinetic profile of a new drug candidate before it enters human trials. For a prodrug like this compound, these studies would focus on its conversion to the active drug, levodopa, and its efficacy in animal models of Parkinson's disease. While specific preclinical studies on this compound are not extensively detailed in publicly available literature, the methodologies would follow established protocols for evaluating anti-parkinsonian drugs.

Experimental Protocols

4.1.1. Animal Model: The 6-Hydroxydopamine (6-OHDA) Rat Model

The 6-OHDA-lesioned rat is a widely used and well-characterized model of Parkinson's disease. It involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons in the nigrostriatal pathway.

-

Surgical Procedure:

-

Male Sprague-Dawley or Wistar rats are anesthetized with isoflurane.

-

The animal is placed in a stereotaxic frame.

-

A midline scalp incision is made, and the skull is exposed.

-

A small burr hole is drilled over the target coordinates for the medial forebrain bundle.

-

A solution of 6-OHDA (typically 8-16 µg in ascorbic acid-saline) is infused slowly into the target site using a microsyringe.

-

The syringe is left in place for several minutes to allow for diffusion before being slowly withdrawn.

-

The incision is sutured, and the animal is allowed to recover.

-

4.1.2. Behavioral Assessment: Apomorphine- and Amphetamine-Induced Rotational Behavior

The unilateral loss of dopamine neurons in the 6-OHDA model leads to motor asymmetry, which can be quantified by observing the animal's rotational (circling) behavior in response to dopaminergic drugs.

-

Protocol:

-

Two to three weeks after surgery, the rats are placed in a circular test arena.

-

For apomorphine-induced rotations (a direct dopamine agonist), rats are injected with apomorphine (typically 0.05-0.5 mg/kg, s.c.), and contralateral rotations (away from the lesioned side) are counted for 30-60 minutes.

-

For amphetamine-induced rotations (which causes dopamine release from intact terminals), rats are injected with d-amphetamine (typically 2.5-5 mg/kg, i.p.), and ipsilateral rotations (towards the lesioned side) are counted for 60-90 minutes.

-

Rotations are typically recorded using an automated rotometer system.

-

4.1.3. Neurochemical Analysis: HPLC-ECD for Striatal Dopamine

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive method for quantifying dopamine and its metabolites in brain tissue.

-

Protocol:

-

At the end of the behavioral studies, rats are euthanized, and their brains are rapidly removed and dissected on ice to isolate the striata.

-

Striatal tissue is homogenized in a perchloric acid solution.

-

The homogenate is centrifuged, and the supernatant is filtered.

-

The filtrate is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Dopamine and its metabolites (DOPAC and HVA) are separated and quantified by comparing their peak areas to those of known standards.

-

Expected Preclinical Outcomes for this compound

Based on the rationale for its design, preclinical studies of this compound would be expected to demonstrate:

-

Pharmacokinetics: More rapid and complete absorption of levodopa following oral administration of this compound compared to an equivalent dose of levodopa. This would be reflected in a shorter Tmax and potentially a higher Cmax and AUC for plasma levodopa.

-

Efficacy: A faster onset and potentially more potent reversal of motor deficits (e.g., reduction in drug-induced rotations) in the 6-OHDA rat model compared to levodopa.

-

Neurochemistry: A more rapid and robust increase in striatal dopamine levels after this compound administration compared to levodopa.

Clinical Development

Following promising preclinical data, this compound advanced to clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in patients with Parkinson's disease.

Phase I/II Pharmacokinetic Studies

An open-label, randomized, crossover study was conducted to compare the pharmacokinetics of this compound/carbidopa with standard levodopa/carbidopa in 29 patients with Parkinson's disease experiencing motor fluctuations. Three different formulations of this compound were tested: swallowed tablets, tablets dissolved in water, and an oral solution.

5.1.1. Experimental Protocol

-

Study Design: Open-label, randomized, four-way crossover study.

-

Participants: 29 patients with Parkinson's disease and motor response fluctuations.

-

Interventions: Single doses of four treatments:

-

Swallowed this compound/carbidopa tablets

-

This compound/carbidopa tablets dissolved in water

-

This compound oral solution with carbidopa tablets

-

Standard levodopa/carbidopa tablets

-

-

Pharmacokinetic Sampling: Blood samples were drawn before drug administration and at intervals up to 240 minutes post-dose to measure plasma concentrations of levodopa, this compound, and carbidopa.

5.1.2. Key Pharmacokinetic Findings

Table 2: Pharmacokinetic Parameters of Levodopa after Administration of this compound or Levodopa

| Parameter | This compound (all formulations) | Levodopa | p-value |

| tmax (minutes) | ~30 | 54 | <0.05 |

| Cmax (µg/mL) | 2.3 - 2.7 | (not specified as significantly different for all formulations) | <0.05 |

| AUC (0-45 min) | Significantly greater | Lower | <0.05 |

| AUC (0-1 hr) | Significantly greater | Lower | <0.05 |

| AUC (0-2 hr) | Significantly greater | Lower | <0.05 |

| *Note: Significantly greater Cmax, AUC (0-1 hr), and AUC (0-2 hr) were reported for swallowed this compound/carbidopa tablets compared to standard levodopa/carbidopa tablets. |

The study concluded that this compound resulted in a significantly shorter time to maximal plasma levodopa concentration (tmax), suggesting a faster onset of action.

Phase III Efficacy and Safety Trial

A large-scale, double-blind, randomized, comparative clinical trial was conducted to determine the efficacy, safety, and tolerability of this compound in Parkinson's disease patients with motor fluctuations.

5.2.1. Experimental Protocol

-

Study Design: Double-blind, randomized, comparative clinical trial.

-

Participants: 327 patients with Parkinson's disease experiencing at least 90 minutes of total daily "time to on" (TTON) after levodopa dosing.

-

Intervention: Treatment with either this compound-carbidopa or levodopa-carbidopa for 18 weeks.

-

Primary Outcome Measure: Change from baseline in total daily TTON, as measured by patient home diaries.

5.2.2. Key Efficacy Findings

Table 3: Primary and Secondary Efficacy Outcomes of the Phase III this compound Trial

| Outcome | This compound-Carbidopa Group | Levodopa-Carbidopa Group | p-value |

| Change in Total Daily TTON (hours) | -0.58 | -0.79 | 0.24 |

| Reduction in Response Failures (%) | -6.82 | -4.69 | 0.20 |

| Change in Total Daily "Off" Time (hours) | -0.85 | -0.87 | Not significant |

Despite the pharmacokinetic advantages observed in earlier studies, this pivotal trial did not demonstrate a significant improvement in the primary outcome of "time to on" or in secondary measures of response failures and "off" time compared to standard levodopa-carbidopa. The safety profile of this compound was comparable to that of levodopa.

Conclusion and Future Directions

This compound was a rationally designed prodrug of levodopa that successfully addressed the formulation and initial absorption challenges of its parent compound, demonstrating improved solubility and a faster time to peak plasma concentration. However, these pharmacokinetic advantages did not translate into superior clinical efficacy in managing motor fluctuations in a large-scale clinical trial. As a result, this compound was never marketed for the treatment of Parkinson's disease.

The story of this compound's development provides valuable insights for the field of drug delivery and neuropharmacology. It underscores the complexity of translating pharmacokinetic improvements into tangible clinical benefits, particularly in a disease with as varied a pathophysiology as Parkinson's. Future research into levodopa prodrugs may need to focus not only on the speed of absorption but also on extending the duration of therapeutic plasma levels and achieving more continuous dopaminergic stimulation. The development of other levodopa prodrugs, such as foslevodopa, which is administered via subcutaneous infusion, reflects this ongoing effort to optimize the delivery and efficacy of this cornerstone therapy for Parkinson's disease.

References

- 1. conductscience.com [conductscience.com]

- 2. A randomized controlled trial of this compound in patients with Parkinson disease who have motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of acute L-Dopa pretreatment on apomorphine-induced rotational behavior in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Etilevodopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilevodopa, the ethyl ester of levodopa, is a prodrug developed to enhance the pharmacokinetic profile of levodopa, the cornerstone therapy for Parkinson's disease. The rationale behind the development of this compound lies in overcoming some of the limitations associated with standard levodopa formulations, such as its poor solubility and the resulting variability in absorption and clinical response. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Mechanism of Action and Metabolic Conversion

This compound is designed to be a more soluble and rapidly absorbed precursor to levodopa. Following oral administration, this compound passes through the stomach and is rapidly hydrolyzed in the upper gastrointestinal tract, primarily the duodenum, by non-specific esterases to yield levodopa and ethanol.[1] This rapid conversion at the site of absorption is key to its pharmacokinetic profile. The resulting levodopa is then absorbed into the systemic circulation.

dot

Metabolic Conversion of this compound to Levodopa.

Pharmacokinetics and Bioavailability

Clinical studies have demonstrated that this compound administration leads to a more rapid appearance of levodopa in the plasma compared to standard levodopa formulations. This is attributed to its higher solubility, which facilitates faster gastric emptying and subsequent hydrolysis and absorption in the small intestine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of levodopa following the administration of this compound in various formulations compared to standard levodopa/carbidopa. The data is derived from a pivotal open-label, randomized, crossover study in patients with Parkinson's disease.[2]

Table 1: Pharmacokinetic Parameters of Levodopa after Single Doses of this compound/Carbidopa and Levodopa/Carbidopa [2]

| Parameter | Swallowed this compound/Carbidopa Tablets | This compound/Carbidopa Tablets Dissolved in Water | This compound Oral Solution with Carbidopa Tablets | Standard Levodopa/Carbidopa Tablets |

| Tmax (min) | ~30 | ~30 | ~30 | 54 |

| Cmax (µg/mL) | 2.3 - 2.7 (significantly greater than standard levodopa) | 2.3 - 2.7 | 2.3 - 2.7 | 2.3 - 2.7 |

| AUC 0-45 min | Significantly greater than standard levodopa | Significantly greater than standard levodopa | Significantly greater than standard levodopa | - |

| AUC 0-1 hr | Significantly greater than standard levodopa | - | - | - |

| AUC 0-2 hr | Significantly greater than standard levodopa | - | - | - |

Data presented are mean values or ranges as reported in the cited study. Direct numerical values for all parameters across all formulations were not consistently provided in the source material.

Experimental Protocols

The determination of this compound and levodopa concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS) are the most common analytical methods employed.

General Experimental Workflow for Pharmacokinetic Analysis

dot

Workflow for Pharmacokinetic Analysis of this compound.

Detailed Methodology for Levodopa Analysis in Plasma by HPLC-ECD

This protocol is a representative example for the quantification of levodopa in plasma samples.

1. Blood Sample Collection and Processing:

-

Blood samples are collected at predetermined time points before and after drug administration into tubes containing an anticoagulant (e.g., EDTA).[2]

-

Plasma is separated by centrifugation at approximately 2000 x g for 10 minutes at 4°C.

-

Plasma samples are stored at -80°C until analysis.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 100 µL of an internal standard solution.

-

Add 200 µL of 0.8 M perchloric acid to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a 20 µL aliquot of the filtrate into the HPLC system.

3. HPLC-ECD Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of aqueous buffer (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, with an ion-pairing agent like sodium dodecyl sulfate) and an organic modifier (e.g., methanol), adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Electrochemical Detector: Glassy carbon working electrode with a potential set at +0.7 V versus an Ag/AgCl reference electrode.

4. Data Analysis:

-

Peak areas of levodopa and the internal standard are integrated.

-

A calibration curve is constructed by plotting the peak area ratio of levodopa to the internal standard against the concentration of the calibration standards.

-

The concentration of levodopa in the plasma samples is determined from the calibration curve.

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

-

Absorption: this compound is readily absorbed from the upper small intestine following rapid hydrolysis. Its increased solubility compared to levodopa is a key factor in its rapid absorption profile.

-

Distribution: Information on the distribution of the intact this compound molecule is limited, as it is rapidly converted to levodopa. The distribution of the resulting levodopa is well-characterized and includes transport across the blood-brain barrier.

-

Metabolism: The primary metabolic pathway for this compound is hydrolysis to levodopa and ethanol by intestinal esterases. The subsequent metabolism of levodopa follows its known pathways, including decarboxylation to dopamine and O-methylation.

-

Excretion: The excretion of this compound itself is not a significant route of elimination due to its rapid and extensive presystemic conversion. The metabolites of levodopa are primarily excreted in the urine.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile characterized by rapid conversion to levodopa and a consequently faster achievement of peak plasma levodopa concentrations compared to standard levodopa formulations. This is primarily attributed to its enhanced solubility. While this pharmacokinetic advantage was hypothesized to translate into a faster onset of clinical effect, large-scale clinical trials did not consistently demonstrate statistically significant superiority over standard levodopa in this regard. Nevertheless, the study of this compound has provided valuable insights into the importance of formulation and prodrug strategies in optimizing the delivery of levodopa for the management of Parkinson's disease.

References

- 1. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

Etilevodopa solubility and stability characteristics

An In-depth Technical Guide to the Solubility and Stability Characteristics of Etilevodopa

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (L-DOPA ethyl ester) is an ethyl ester prodrug of levodopa, developed to address some of the pharmacokinetic challenges associated with levodopa, the gold standard for treating Parkinson's disease[1]. The primary advantage of this compound lies in its significantly higher solubility compared to levodopa, which is intended to facilitate more reliable and rapid absorption from the gastrointestinal tract[2][3]. This guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, presenting available quantitative data, detailed experimental protocols for its assessment, and visualizations of its metabolic pathway and analytical workflows.

Core Physicochemical Properties

This compound is the ethyl ester of (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. A summary of its key physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | [4] |

| Molecular Weight | 225.24 g/mol | [4] |

| Appearance | Solid, White to off-white |

Solubility Characteristics

This compound was designed to overcome the poor solubility of levodopa, particularly in the acidic environment of the stomach. Its esterification significantly enhances its aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its hydrochloride salt.

| Compound | Solvent/Medium | Solubility | Notes | Source |

| This compound | Water | 12 mg/mL (53.28 mM) | Requires ultrasonic and warming | |

| This compound HCl | Phosphate-Buffered Saline (PBS) | 25 mg/mL (95.53 mM) | - | |

| Levodopa (for comparison) | Water | 1.65 mg/mL (at 25°C) | (Equivalent to 66 mg in 40 mL) | |

| Levodopa (for comparison) | 0.1 M HCl (pH ~1) | > 10 mg/mL | Freely soluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound like this compound, in accordance with WHO and pharmaceutical industry guidelines.

Objective: To determine the saturation concentration of this compound in a specific aqueous medium (e.g., purified water, pH buffers) at a controlled temperature.

Materials:

-

This compound powder

-

Aqueous media (e.g., USP-grade purified water, 0.1 M HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)

-

Shaking incubator or water bath with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)

-

Micro-centrifuge or filtration apparatus (e.g., 0.45 µm PVDF syringe filters)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound powder to a series of glass vials, ensuring a solid phase remains.

-

Add a precise volume of the desired pre-equilibrated (37 °C) aqueous medium to each vial. A minimum of three replicates per medium is recommended.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in the shaking incubator set at 37 °C and agitate at a constant rate that ensures adequate mixing and suspension of the solid particles.

-

Collect samples at predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

For each sample, withdraw an aliquot of the suspension and immediately separate the solid phase from the supernatant via centrifugation (e.g., 14,000 rpm for 10 minutes) or filtration.

-

Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation upon cooling.

-

Quantify the concentration of dissolved this compound in the diluted supernatant using a validated HPLC-UV method.

-

Equilibrium is confirmed when the concentration between sequential time points does not deviate significantly (e.g., by <10%).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of this compound compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C11H15NO4 | CID 170345 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Hydrolysis of Etilevodopa to Levodopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of etilevodopa, a prodrug of levodopa, into its active form. The conversion of this compound to levodopa is a critical step in its mechanism of action, and understanding the dynamics of this hydrolysis is essential for drug development and formulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes.

Introduction

This compound, the ethyl ester of levodopa, is a prodrug designed to improve the pharmacokinetic profile of levodopa, the gold-standard treatment for Parkinson's disease. The esterification of levodopa increases its solubility, which can lead to more rapid and consistent absorption from the gastrointestinal tract. Following administration, this compound is rapidly hydrolyzed by non-specific esterases, primarily in the intestine and blood, to release levodopa. This guide focuses on the in vitro characterization of this crucial hydrolysis step.

Quantitative Data on Levodopa Ester Hydrolysis

Stability of Levodopa Methyl Ester at Various pH

The stability of levodopa esters is highly pH-dependent. The following table presents data on the stability of levodopa methyl ester, a close structural analog of this compound, in buffered aqueous solutions at different pH values, simulating the conditions of the stomach and small intestine. These data provide an estimate of the chemical stability of the ester bond in the absence of enzymatic activity.

| Time (min) | pH 1.72 | pH 3.20 | pH 4.10 | pH 4.96 | pH 5.81 | pH 6.72 |

| % Ester Remaining | % Levodopa Formed | % Ester Remaining | % Levodopa Formed | % Ester Remaining | % Levodopa Formed | |

| 0 | 100 | 0 | 100 | 0 | 100 | 0 |

| 1 | 99.4 ± 1.2 | 0.8 ± 0.02 | 102.7 ± 3.1 | 0.6 ± 0.03 | 98.9 ± 1.9 | 0.5 ± 0.01 |

| 3 | 101.8 ± 2.3 | 0.8 ± 0.03 | 101.8 ± 2.1 | 0.8 ± 0.01 | 97.2 ± 1.5 | 1.0 ± 0.07 |

| 5 | 98.0 ± 3.2 | 0.8 ± 0.1 | 102.3 ± 1.5 | 0.9 ± 0.1 | 103.1 ± 2.7 | 1.0 ± 0.02 |

Data adapted from a study on Levodopa Methyl Ester, a close analog of this compound.[1]

Experimental Protocols

This section outlines generalized methodologies for studying the in vitro hydrolysis of this compound. These protocols are based on established methods for analyzing levodopa and its ester prodrugs.

In Vitro Hydrolysis in Simulated Biological Fluids

Objective: To assess the chemical stability and non-enzymatic hydrolysis of this compound in simulated gastric and intestinal fluids.

Materials:

-

This compound hydrochloride

-

Simulated Gastric Fluid (SGF), USP (pH ~1.2, without pepsin)

-

Simulated Intestinal Fluid (SIF), USP (pH ~6.8, without pancreatin)

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphoric acid or other suitable buffer components for the mobile phase

-

Incubator/shaker set to 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).

-

Add a known concentration of the this compound stock solution to pre-warmed SGF and SIF to achieve the desired final concentration (e.g., 100 µg/mL).

-

Incubate the solutions at 37°C with gentle agitation.

-

At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold mobile phase or a suitable acidic solution to prevent further degradation.

-

Analyze the samples by a validated HPLC method to quantify the remaining this compound and the formed levodopa.

Enzymatic Hydrolysis in Plasma

Objective: To determine the rate of enzymatic hydrolysis of this compound in human plasma.

Materials:

-

This compound hydrochloride

-

Freshly collected human plasma (with anticoagulant, e.g., heparin or EDTA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Incubator/shaker set to 37°C

-

Protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid)

-

Centrifuge

Procedure:

-

Pre-warm human plasma and PBS to 37°C.

-

Spike a known concentration of this compound into the plasma.

-

At various time points, withdraw aliquots and immediately add them to a tube containing a protein precipitation agent to stop the enzymatic reaction.

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant and analyze it by HPLC to determine the concentrations of this compound and levodopa.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and levodopa in in vitro samples.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 2.5 with phosphoric acid) and methanol (e.g., 95:5 v/v)[2].

-

Flow Rate: 1.0 mL/min[2].

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Standard Preparation: Prepare standard solutions of this compound and levodopa of known concentrations in the mobile phase or a suitable diluent to generate a calibration curve.

Visualizations

The following diagrams illustrate the hydrolysis process and a typical experimental workflow.

Figure 1: Enzymatic Hydrolysis of this compound.

Figure 2: In Vitro Hydrolysis Experimental Workflow.

Conclusion

The in vitro hydrolysis of this compound to levodopa is a rapid process, particularly in the presence of esterases found in biological matrices like plasma and intestinal fluid. The stability of the ester linkage is pH-dependent, with greater stability observed under acidic conditions, suggesting that the prodrug is likely to remain intact in the stomach before undergoing rapid hydrolysis in the more neutral pH of the small intestine. The experimental protocols outlined in this guide provide a framework for the consistent and accurate in vitro characterization of this compound and other levodopa ester prodrugs. Further studies to determine specific enzyme kinetics would provide a more complete understanding of the hydrolysis process.

References

Initial Safety and Toxicity Profile of Etilevodopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Etilevodopa, the ethyl ester prodrug of levodopa, was developed as an alternative therapeutic agent for Parkinson's disease. The rationale behind its development was to leverage its increased solubility over levodopa, potentially leading to more rapid absorption and a quicker onset of clinical effect. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of this compound, drawing from available preclinical and clinical data. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and neurological therapeutics.

Clinical Safety Profile

Clinical trials investigating this compound, typically in combination with a decarboxylase inhibitor such as carbidopa, have provided the primary data on its safety and tolerability in humans.

Adverse Events in Clinical Trials

A key randomized, double-blind, comparative clinical trial involving 327 patients with Parkinson's disease and motor fluctuations provides the most robust data on the safety of this compound-carbidopa compared to levodopa-carbidopa. The study found that the safety profile of this compound/carbidopa was comparable to that of levodopa/carbidopa[1].

General adverse events associated with levodopa therapy, and therefore anticipated with this compound, include nausea, dizziness, headache, and motor complications such as dyskinesias. One study reported headache (11% of subjects), migraine (5%), dizziness (5%), and vomiting (5%) as treatment-emergent adverse events in a small cohort.

Table 1: Summary of Clinical Safety Findings for this compound

| Study Type | Patient Population | Comparator | Key Safety Findings | Reference |

| Randomized, double-blind, comparative clinical trial | 327 patients with Parkinson's disease and motor fluctuations | Levodopa-carbidopa | Safety profile was comparable to that of levodopa-carbidopa; well-tolerated. | |

| Open-label, randomized, crossover study | 29 patients with Parkinson's disease and response fluctuations | Levodopa-carbidopa | Well-tolerated, with a safety profile comparable to that of levodopa/carbidopa. |

Experimental Protocol: Randomized Controlled Trial of this compound-Carbidopa

-

Objective: To determine the efficacy, safety, and tolerability of this compound in patients with Parkinson's disease who have motor fluctuations.

-

Design: A double-blind, randomized, comparative clinical trial conducted at 44 sites in the United States and Canada.

-

Participants: 327 patients with Parkinson's disease experiencing a latency of at least 90 minutes total daily time to "on" (TTON) after levodopa dosing.

-

Intervention: Treatment with either this compound-carbidopa or levodopa-carbidopa for 18 weeks.

-

Safety Assessment: Monitoring and recording of all adverse events throughout the study period. The frequency and severity of adverse events were compared between the two treatment groups.

Preclinical Toxicity Profile

Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, based on its nature as a prodrug of levodopa, its preclinical toxicity profile is expected to be largely similar to that of levodopa. Standard preclinical toxicology programs for a new chemical entity typically include a battery of in vitro and in vivo studies to assess safety.

General Preclinical Toxicology Assessment

A standard preclinical toxicology evaluation for a drug like this compound would generally include:

-

Acute Toxicity Studies: These studies aim to determine the effects of a single high dose of the substance. They are typically conducted in at least two mammalian species (e.g., rats and mice) using the intended route of administration. The studies observe for overt signs of toxicity and mortality over a short period (e.g., 14 days) to determine the median lethal dose (LD50).

-

Subchronic (Repeated-Dose) Toxicity Studies: These studies involve daily administration of the test substance over a period of 28 or 90 days. They are designed to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). A rodent and a non-rodent species (e.g., dog) are typically used.

-

Chronic Toxicity Studies: For drugs intended for long-term use, chronic toxicity studies of 6 to 12 months duration are conducted to assess the long-term effects of the drug.

-

Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity: A battery of in vitro and in vivo tests is conducted to assess the potential of the drug to cause genetic damage.

-

Carcinogenicity: Long-term studies in animals are performed to evaluate the carcinogenic potential of the drug.

-

Reproductive and Developmental Toxicity: These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Specific Preclinical Findings for this compound

One available preclinical study investigated the ocular safety of a topical application of this compound in rats. A four-week, once-daily application was conducted to establish its safety profile for potential ophthalmic use.

Metabolism and Signaling Pathway

This compound is a prodrug that is rapidly hydrolyzed to levodopa and ethanol by non-specific esterases, primarily in the gastrointestinal tract. Levodopa is then absorbed and crosses the blood-brain barrier, where it is converted to dopamine by the enzyme L-aromatic amino acid decarboxylase (AADC).

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to Dopamine.

Experimental Workflow for Preclinical Toxicity Assessment

Caption: General workflow for preclinical toxicity studies.

Conclusion

The available data indicates that this compound has a safety profile comparable to that of the gold-standard Parkinson's disease treatment, levodopa/carbidopa. Clinical studies have shown it to be generally well-tolerated in the target patient population. As a prodrug, its metabolism is straightforward, involving enzymatic hydrolysis to the active compound, levodopa. While detailed public information on its comprehensive preclinical toxicology is limited, the established safety of levodopa provides a strong foundation for understanding the potential toxicological profile of this compound. Further research and public dissemination of detailed preclinical and clinical safety data would be beneficial for a more complete characterization of this compound.

References

Etilevodopa's Effect on Striatal Dopamine Levels in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etilevodopa (levodopa ethyl ester), a prodrug of levodopa, has been investigated as an alternative therapeutic agent for Parkinson's disease, aiming to improve upon the pharmacokinetic profile of levodopa. This technical guide provides an in-depth analysis of the preclinical studies in animal models that have evaluated the effects of this compound on striatal dopamine levels. The data presented herein is primarily derived from the seminal work of Djaldetti and colleagues (1996), which demonstrated that this compound effectively elevates striatal dopamine and its metabolites. This guide summarizes the key quantitative findings, details the experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Levodopa remains the gold-standard treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a significant reduction in striatal dopamine. However, long-term levodopa therapy is often complicated by motor fluctuations and dyskinesias, which are partly attributed to its erratic absorption and short plasma half-life. This compound was developed as a more soluble prodrug of levodopa to overcome these limitations. The esterification of levodopa is designed to enhance its absorption and provide a smoother, more sustained delivery of the active compound to the brain. This guide focuses on the core preclinical evidence in rodent models that substantiates the efficacy of this compound in augmenting striatal dopamine levels.

Mechanism of Action

This compound's mechanism of action is predicated on its efficient conversion to levodopa, which then follows the established metabolic pathway to dopamine.

As depicted in Figure 1, this compound is hydrolyzed by ubiquitous esterases in the body to yield levodopa. Levodopa is then transported across the blood-brain barrier via the large neutral amino acid transporter. Within the presynaptic terminals of dopaminergic neurons in the striatum, levodopa is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. This newly synthesized dopamine is then available for vesicular storage and subsequent release into the synaptic cleft, thereby compensating for the dopamine deficiency in Parkinson's disease.

Quantitative Data on Striatal Dopamine Levels

The following tables summarize the quantitative data on the effects of this compound on striatal levels of levodopa, dopamine, and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in mice and rats, based on the findings of Djaldetti et al. (1996)[1].

Table 1: Effect of this compound and Levodopa on Striatal Dopamine and DOPAC Levels in Mice

| Treatment (Dose) | Route | Striatal Dopamine Levels | Striatal DOPAC Levels |

| This compound (LDEE) | Subcutaneous (s.c.) | Significant and rapid elevation | Significant and rapid elevation |

| Levodopa | Intraperitoneal (i.p.) | Significant and rapid elevation | Significant and rapid elevation |

Note: The abstract of the primary source indicates that the elevations were similar to those achieved with levodopa administration and followed similar dose-response curves. Specific numerical values were not provided in the abstract.

Table 2: Effect of this compound Administration Route on Striatal Dopamine and DOPAC Levels in Rats

| Treatment (Dose) | Route | Striatal Dopamine Levels | Striatal DOPAC Levels | Duration of Elevation |

| This compound (LDEE) | Subcutaneous (s.c.) | Higher elevation | Higher elevation | Longer duration |

| This compound (LDEE) | Intraperitoneal (i.p.) | Lower elevation | Lower elevation | Shorter duration |

Note: The abstract highlights that subcutaneous administration of this compound resulted in higher and more sustained elevations of striatal dopamine and DOPAC compared to intraperitoneal administration.

Experimental Protocols

The following sections detail the methodologies employed in the key animal studies investigating the effects of this compound.

Animal Models

-

Species: Male C57BL mice and male Wistar rats were utilized in these studies.

-

Parkinson's Disease Model: To assess the behavioral effects, a unilateral 6-hydroxydopamine (6-OHDA) nigral lesion model was employed in rats. This model mimics the dopaminergic deficit observed in Parkinson's disease and allows for the assessment of motor responses, such as contraversive circling, upon dopaminergic stimulation.

Drug Administration

-

This compound (Levodopa Ethyl Ester - LDEE): Synthesized as a highly soluble prodrug of levodopa. It was administered via two routes:

-

Subcutaneous (s.c.) injection: To investigate a parenteral route that may offer more consistent absorption.

-

Intraperitoneal (i.p.) injection: A common route for preclinical drug administration.

-

-

Levodopa: Administered via intraperitoneal (i.p.) injection for comparison.

-

Dosing: The studies utilized various doses to establish dose-response curves for the elevation of striatal dopamine and its metabolites.

Measurement of Striatal Neurochemicals

-

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) was used to determine the striatal levels of levodopa, dopamine, and DOPAC.

-

Procedure:

-

Animals were euthanized at various time points following drug administration.

-

The striata were rapidly dissected and appropriately processed for neurochemical analysis.

-

Tissue samples were homogenized and centrifuged to obtain a supernatant containing the analytes of interest.

-

The supernatant was injected into the HPLC system for separation and quantification of levodopa, dopamine, and DOPAC.

-

Behavioral Assessment

-

Model: Unilateral 6-OHDA lesioned rats.

-

Test: Contraversive circling behavior was monitored following the administration of this compound or levodopa. An increase in circling behavior is indicative of a dopaminergic effect in the dopamine-depleted striatum.

Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the impact of this compound on striatal dopamine levels and behavior in animal models.

Discussion and Conclusion

The preclinical evidence from animal models strongly supports the potential of this compound as an effective dopamine-prodrug. The key findings from the study by Djaldetti et al. (1996) indicate that this compound administration leads to significant and rapid elevations in striatal dopamine and its metabolite, DOPAC, at levels comparable to levodopa.[1] Furthermore, the subcutaneous route of administration for this compound appears to offer a pharmacokinetic advantage, resulting in higher and more sustained increases in striatal dopamine compared to the intraperitoneal route.[1] The behavioral data from the 6-OHDA lesioned rat model corroborates these neurochemical findings, demonstrating that this compound produces a functional motor response.[1]

These findings suggest that this compound could potentially offer a more reliable and sustained dopaminergic stimulation compared to oral levodopa, which may translate to a reduction in motor fluctuations in Parkinson's disease patients. The enhanced solubility and alternative routes of administration, such as subcutaneous injection, could be particularly beneficial in managing "off" periods. Further research and clinical trials are warranted to fully elucidate the therapeutic benefits of this compound in the management of Parkinson's disease.

References

The Pivotal Role of Esterases in the Metabolic Activation of Etilevodopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilevodopa, an ethyl ester prodrug of the cornerstone anti-parkinsonian agent Levodopa, represents a strategic approach to enhance the pharmacokinetic profile of its parent drug. The therapeutic efficacy of this compound is critically dependent on its efficient metabolic conversion to Levodopa, a process primarily mediated by a ubiquitous class of enzymes known as esterases. This technical guide provides an in-depth exploration of the role of esterases, particularly carboxylesterases (CES), in the metabolism of this compound. It summarizes key quantitative data, details relevant experimental protocols for studying this metabolic activation, and provides visual representations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and the Role of Esterases

This compound (L-DOPA ethyl ester) was developed to overcome some of the limitations associated with Levodopa therapy in Parkinson's disease, such as its poor solubility and variable absorption. By masking the carboxylic acid group of Levodopa as an ethyl ester, this compound exhibits increased lipophilicity and improved absorption from the gastrointestinal tract. However, this compound itself is pharmacologically inactive and must undergo hydrolysis to release the active moiety, Levodopa.

This bioactivation is catalyzed by esterases, a diverse group of hydrolases that cleave ester bonds. Within the human body, carboxylesterases (CES) are the most prominent enzymes responsible for the metabolism of a wide array of ester-containing drugs and prodrugs. The two major isoforms, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities, playing a crucial role in both the activation and detoxification of xenobiotics. CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine. The rapid hydrolysis of this compound in the gastrointestinal tract and/or liver is therefore a critical determinant of Levodopa's bioavailability and subsequent therapeutic effect.

Quantitative Analysis of this compound Hydrolysis by Esterases

| Levodopa Ester | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference Compound |

| Levodopa Methyl Ester | Recombinant Human CES1 | Data not available | Data not available | Levodopa Methyl Ester |

| Levodopa Methyl Ester | Recombinant Human CES2 | Data not available | Data not available | Levodopa Methyl Ester |

| ONO-2160 (a Levodopa di-ester prodrug) | Human Plasma (AGP) | 18.2 | 1.88 (nmol/min/mg AGP) | ONO-2160 |

| ONO-2160 (a Levodopa di-ester prodrug) | Human Plasma (HSA) | >500 | 0.44 (nmol/min/mg HSA) | ONO-2160 |

Note: The data for ONO-2160 is included to illustrate the potential for plasma protein-mediated hydrolysis, although carboxylesterases are considered the primary mediators for many ester prodrugs. Further research is required to definitively determine the kinetic parameters for this compound with purified CES1 and CES2.

Experimental Protocols for Studying this compound Metabolism

To investigate the role of esterases in this compound metabolism, a series of in vitro experiments can be conducted. Below are detailed methodologies for key experiments.

In Vitro Hydrolysis of this compound using Human Liver and Intestinal Microsomes

Objective: To determine the rate of this compound hydrolysis in subcellular fractions rich in esterases and to identify the primary metabolic tissues.

Materials:

-

This compound hydrochloride

-

Levodopa standard

-

Human Liver Microsomes (HLM)

-

Human Intestinal Microsomes (HIM)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

HPLC or UPLC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound hydrochloride in water or a suitable buffer.

-

In microcentrifuge tubes, prepare the incubation mixtures containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes or Human Intestinal Microsomes (final protein concentration of 0.5-1.0 mg/mL)

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding this compound to the pre-warmed microsome mixture to achieve a final concentration range (e.g., 1-100 µM).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

Analytical Method (HPLC or UPLC-MS/MS):

-

Develop and validate a chromatographic method to separate and quantify this compound and the formed Levodopa.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent drug and metabolite (e.g., start with 5% B, ramp to 95% B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm or MS/MS detection for higher sensitivity and specificity.

-

-

-

Data Analysis:

-

Calculate the rate of disappearance of this compound and the rate of formation of Levodopa.

-

Determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Hydrolysis of this compound by Recombinant Human Carboxylesterases (CES1 and CES2)

Objective: To specifically determine the kinetic parameters of this compound hydrolysis by the major human carboxylesterase isoforms.

Materials:

-

Recombinant human CES1 and CES2 (commercially available)

-

All other materials as listed in Protocol 3.1.

Protocol:

-

Enzyme Preparation:

-

Dilute the recombinant CES1 and CES2 enzymes in the reaction buffer to the desired final concentration.

-

-

Incubation and Analysis:

-

Follow the same procedure as outlined in Protocol 3.1, replacing the human liver or intestinal microsomes with the recombinant CES1 or CES2 enzymes.

-

The protein concentration of the recombinant enzymes will be lower than that of microsomes and should be optimized based on the manufacturer's specifications and preliminary experiments.

-

-

Data Analysis:

-

Calculate the Km and Vmax values for this compound hydrolysis by each CES isoform. This will allow for a direct comparison of their catalytic efficiencies.

-

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of this compound

The metabolic activation of this compound is a straightforward enzymatic hydrolysis. The following diagram illustrates this single-step conversion to the active drug, Levodopa.

Caption: Metabolic activation of this compound to Levodopa via esterase-mediated hydrolysis.

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the key steps in a typical in vitro experiment to study the metabolism of this compound by esterases.

Caption: Workflow for studying the in vitro metabolism of this compound by esterases.

Conclusion

The metabolic conversion of this compound to Levodopa by esterases is a fundamental step for its therapeutic action. Understanding the kinetics and the specific enzymes involved in this process is paramount for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in patient response. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate the esterase-mediated metabolism of this compound and other ester-containing prodrugs. The provided visualizations of the metabolic pathway and experimental workflow serve as clear and concise tools to aid in the design and execution of these critical studies in the field of drug development. Further research to elucidate the precise kinetic parameters of this compound with human CES1 and CES2 will be invaluable in optimizing its clinical use.

Etilevodopa: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilevodopa, the ethyl ester of Levodopa, is a prodrug developed to enhance the therapeutic efficacy of Levodopa in the management of Parkinson's disease. Its increased lipophilicity and solubility in acidic environments were designed to improve gastrointestinal absorption and reduce pharmacokinetic variability compared to its parent compound. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Structure and Identification

This compound is chemically designated as ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate. It is the ethyl ester derivative of the amino acid Levodopa. The esterification of the carboxylic acid group of Levodopa increases its lipophilicity.

Table 1: Molecular Identifiers of this compound

| Identifier | Value |

| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate[1] |

| Chemical Formula | C₁₁H₁₅NO₄[1] |

| SMILES | CCOC(=O)--INVALID-LINK--Cc1cc(O)c(O)cc1 |

| InChI | InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1[1] |

| CAS Number | 37178-37-3[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. As a prodrug, its properties are designed to be transient, facilitating absorption before hydrolysis to the active Levodopa.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Weight | 225.24 g/mol [2] | 261.70 g/mol |

| Melting Point | 87-89 °C | Not available |

| pKa | Not available in searched literature. For Levodopa: pKa1 = 2.32 (carboxyl), pKa2 = 8.72 (amino), pKa3 = 9.99 (phenol), pKa4 = 12.1 (phenol) | Not available |

| Solubility | Soluble in DMSO. Greater gastric solubility than Levodopa. | Soluble in water. Soluble in PBS (25 mg/mL). |

| Appearance | Crystalline solid | Solid powder |

Mechanism of Action and Metabolic Pathway

This compound functions as a prodrug of Levodopa, the immediate precursor to the neurotransmitter dopamine. Its mechanism of action involves its conversion to Levodopa and subsequent metabolism to dopamine in the brain.

Signaling Pathway